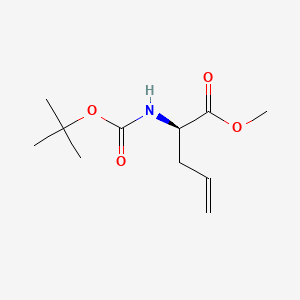

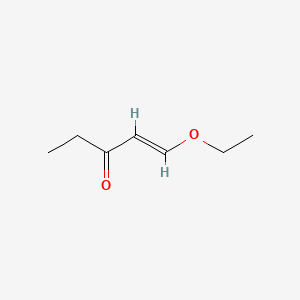

(R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for “®-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate” were not found, a related compound, “methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate”, has been synthesized using sodium borohydride in methanol at -40°C . The erythro isomer has been effectively converted into its threo with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis of β-Amino Acid Derivatives : Davies, Fenwick, and Ichihara (1997) demonstrated the synthesis of unsaturated β-amino acid derivatives using (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. This method involves a stereoselective conjugate addition and is significant for producing compounds with potential biological activity (Davies, Fenwick, & Ichihara, 1997).

Precursor for Synthesizing Amino Acids : Nevalainen and Koskinen (2001) used a similar compound in the hydrogenation process to create a precursor for trans-4-methylproline, an important component in synthesizing various amino acids (Nevalainen & Koskinen, 2001).

Synthesis of Microsporin B Fragment : Swaroop, Tripathy, Jachak, and Reddy (2014) developed a method to synthesize key fragments of microsporin B, an unusual amino acid, using cross metathesis and enzymatic kinetic resolution. This approach is critical for the total synthesis of microsporin B (Swaroop, Tripathy, Jachak, & Reddy, 2014).

Polymorphic Forms in Crystallography : Gebreslasie, Jacobsen, and Görbitz (2011) explored the crystalline forms of a related compound, providing insights into molecular conformations and hydrogen bonding, essential for understanding molecular interactions and stability (Gebreslasie, Jacobsen, & Görbitz, 2011).

Aminohydroxylation and Dihydroxylation Reactions : Csatayová, Davies, Lee, Roberts, Russell, Thomson, and Wilson (2011) used this compound in aminohydroxylation and subsequent dihydroxylation reactions, which are key steps in the asymmetric synthesis of complex molecules like 3,6-dideoxy-3-amino-L-talose (Csatayová et al., 2011).

Synthesis of Non-natural Alpha-amino Acids : Constantinou-Kokotou, Magrioti, Markidis, and Kokotos (2001) described a general method for synthesizing enantiopure non-natural alpha-amino acids using a key intermediate similar to (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. This methodology is crucial for producing novel amino acids (Constantinou-Kokotou, Magrioti, Markidis, & Kokotos, 2001).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXWRHACXBILLH-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20728895 | |

| Record name | Methyl (2R)-2-[(tert-butoxycarbonyl)amino]pent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | |

CAS RN |

150652-96-3 | |

| Record name | Methyl (2R)-2-[(tert-butoxycarbonyl)amino]pent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dichlorofuro[2,3-D]pyrimidine](/img/structure/B585727.png)

![2,4-Dichlorofuro[3,2-D]pyrimidine](/img/structure/B585728.png)

![2-(Acetylamino)-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioic Acid 1,3-Diethyl Ester](/img/structure/B585732.png)